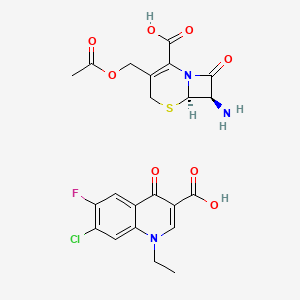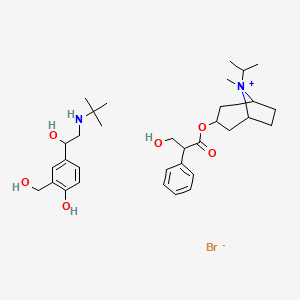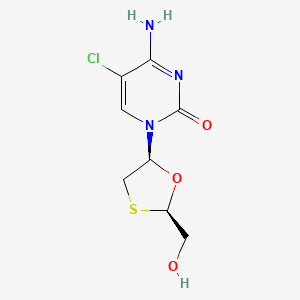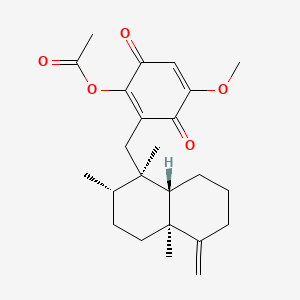
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide is a chemical compound that belongs to the class of piperidinol derivatives. It is characterized by the presence of a piperidinol ring substituted with a pyrimidinyl group that contains two chlorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate is synthesized by reacting 2-chlorophenylamine with a chlorinated pyrimidine derivative under controlled conditions.
Coupling Reaction: The pyrimidinyl intermediate is then coupled with piperidinol in the presence of a suitable catalyst to form the desired product.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the monohydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the pyrimidinyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinyl derivatives.
Applications De Recherche Scientifique
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes or receptors, inhibiting their activity.
Pathways Involved: It affects biochemical pathways related to signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidinol, 1-(4-chlorophenyl)-2-pyrimidinyl): Similar structure but lacks the additional chlorine atom on the pyrimidinyl ring.
4-Piperidinol, 1-(5-chloro-2-pyrimidinyl): Similar structure but lacks the chlorophenyl group.
Uniqueness
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide is unique due to the presence of both chlorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
93182-19-5 |
|---|---|
Formule moléculaire |
C15H16BrCl2N3O |
Poids moléculaire |
405.1 g/mol |
Nom IUPAC |
1-[5-chloro-4-(2-chlorophenyl)pyrimidin-2-yl]piperidin-4-ol;hydrobromide |
InChI |
InChI=1S/C15H15Cl2N3O.BrH/c16-12-4-2-1-3-11(12)14-13(17)9-18-15(19-14)20-7-5-10(21)6-8-20;/h1-4,9-10,21H,5-8H2;1H |
Clé InChI |
IOYHNGUWFGDTIC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)Cl.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




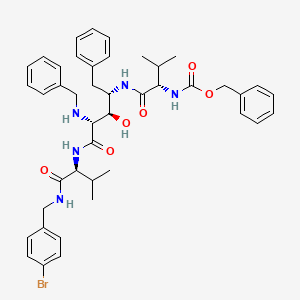
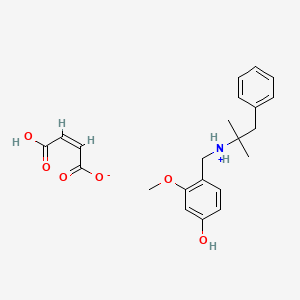
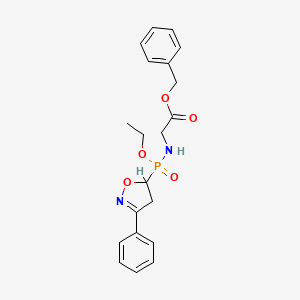
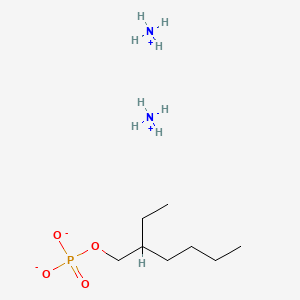
![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
